4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide
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Overview
Description
- Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and DNA structures.
- Sulfentrazone exhibits both acidic and basic properties due to its amphoteric nature. It is a white or colorless solid, highly soluble in water and polar solvents.
- Commercially available drugs containing a 1,3-diazole ring (imidazole) include clemizole, etonitazene, omeprazole, and metronidazole .
4-Formyl-5-oxo-4,5-dihydro-1H-1,2,3-triazole-1-carboxamide: , belongs to the class of imidazole-containing compounds.
Preparation Methods
- The synthetic routes for sulfentrazone involve the condensation of appropriate precursors. One such method includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4,5-dihydro-1H-1,2,3-triazole-1-carboxamide in the presence of a base (Scheme 9 in Desai et al.) .
- Industrial production methods may vary, but the key steps involve the formation of the imidazole ring and subsequent functionalization.
Chemical Reactions Analysis
- Sulfentrazone undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents include bases (for condensation), oxidants (for oxidation), and nucleophiles (for substitution).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Herbicide: Sulfentrazone is widely used as a pre- and post-emergence herbicide to control broadleaf and grassy weeds in crops like soybeans, cotton, and peanuts.
Antimicrobial Activity: Some studies explore its antimicrobial potential against bacteria and fungi.
Xanthine Oxidase (XO) Inhibition: Recent research has investigated sulfentrazone derivatives as XO inhibitors.
Mechanism of Action
- Sulfentrazone inhibits photosynthesis in weeds by disrupting electron transport and energy production.
- It interferes with the synthesis of carotenoids and chlorophyll, leading to weed death.
Comparison with Similar Compounds
- Sulfentrazone’s uniqueness lies in its specific mode of action and selectivity against certain weeds.
- Similar compounds include other herbicides like triazines and pyridines.
Properties
Molecular Formula |
C4H4N4O3 |
---|---|
Molecular Weight |
156.10 g/mol |
IUPAC Name |
4-formyl-5-oxo-4H-triazole-1-carboxamide |
InChI |
InChI=1S/C4H4N4O3/c5-4(11)8-3(10)2(1-9)6-7-8/h1-2H,(H2,5,11) |
InChI Key |
LSWMAUHPNLZFOK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(=O)N(N=N1)C(=O)N |
Origin of Product |
United States |
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